(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their bicyclic structure, which includes both imidazole and pyridine rings. The specific compound is recognized for its potential biological activities and applications in medicinal chemistry.
This compound is documented in various scientific databases and publications, including PubChem and BenchChem. Its chemical identity is cataloged under the CAS number 1511147-55-9.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is classified as a heterocyclic amine. It features a tetrahydroimidazo[1,2-a]pyridine core structure, making it relevant in the study of bioactive molecules and pharmaceuticals.
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine typically involves several steps that can vary based on the desired derivatives. A common method includes:
The molecular formula of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is . Its molecular weight is approximately 151.21 g/mol.
InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2
C1CN2C=CN=C2CC1CN
The compound features a bicyclic structure that includes a saturated imidazole ring fused to a pyridine ring. This configuration contributes to its chemical reactivity and biological activity.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine can participate in various chemical reactions:
The mechanism of action for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine involves:
The compound exhibits notable solubility in organic solvents and has distinct spectroscopic properties that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy.
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine has several scientific applications:
The construction of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1511147-55-9) relies on meticulously sequenced transformations. A representative industrial-scale pathway begins with commercially available 2-aminopyridine, which undergoes N-alkylation with 4-chloro-1-bromobutane to install the future piperidine ring precursor. The critical cyclization step employs hydrazine derivatives under reflux in ethanol, forming the tetrahydroimidazo[1,2-a]pyridine core. This intermediate is then subjected to cyanide-mediated Strecker synthesis to introduce the aminomethyl group, followed by borane reduction to yield the primary methanamine functionality .
Alternative routes leverage Boc-protected aminonitriles to prevent undesired polymerization during ring closure. After cyclization, acidic deprotection (trifluoroacetic acid) liberates the amine, typically achieving isolated yields of 65–78% after purification via silica chromatography or crystallization. Process optimization has identified microwave-assisted cyclization (100°C, 30 min) as a key innovation, reducing reaction times from 12 hours to <1 hour while improving regioselectivity [3] [8].
Table 1: Comparative Synthetic Routes to the Core Scaffold
Starting Material | Key Steps | Yield (%) | Purity (%) |
---|---|---|---|
2-Aminopyridine | Alkylation → Hydrazine Cyclization | 65 | ≥95 |
4-(Aminomethyl)piperidine | Condensation with 2-Haloimidazoles | 71 | ≥98 |
N-Boc-δ-valerolactam | Reduction → Ring Expansion | 58 | ≥97 |
Catalytic methodologies have revolutionized the efficiency of bicyclic ring formation. Transition metal catalysis proves indispensable: Palladium-XPhos complexes (2–5 mol%) enable the coupling of 2-aminopyridines with cis-1,4-dichloro-2-butene, forming the saturated ring via tandem Buchwald-Hartwig amination and intramolecular Heck coupling. This single-pot method achieves 82% yield with >20:1 regioselectivity for the 7-substituted isomer [3].
Brønsted acid-catalyzed cyclizations offer metal-free alternatives. Triflimide (Tf2NH, 10 mol%) catalyzes the dehydrative ring closure of N-(4-aminobutyl)imidazole carboxaldehydes at ambient temperature, suppressing diastereomer formation. For asymmetric synthesis, chiral phosphoric acids (e.g., TRIP, 5 mol%) induce enantioselective cyclizations via iminium ion intermediates, delivering 7-substituted derivatives with up to 94% ee [5] [7].
Notably, hydrogenation catalysts (Pd/C, PtO2) are crucial for installing saturation after ring formation. Partial hydrogenation (40 psi H2, 25°C) of imidazo[1,2-a]pyridines selectively generates the 5,6,7,8-tetrahydro derivatives without over-reduction, whereas higher temperatures/pressures cause ring cleavage [5] [9].
Table 2: Catalytic Systems for Ring Formation
Catalyst Type | Reaction | Conditions | Yield/ee |
---|---|---|---|
Pd/XPhos | Tandem Amination-Heck | Toluene, 100°C, 12h | 82%, >20:1 regio |
Tf2NH | Dehydrative Cyclization | DCM, 25°C, 3h | 76% |
(R)-TRIP CPA | Enantioselective Iminium Closure | Toluene, -40°C, 24h | 70%, 94% ee |
The primary amine group serves as a versatile handle for structural diversification. Reductive amination dominates derivatization workflows: treatment with aldehydes/ketones (e.g., pivalaldehyde) and NaBH3CN in methanol generates secondary amines with branched alkyl motifs, enhancing lipophilicity (log P +0.8). For electron-deficient carbonyls, Ti(iOPr)4-mediated condensation prevents imine reduction byproducts, achieving >90% conversion [9].
Acylation strategies employ activated esters (NHS, HATU) to install amide linkages. Sterically hindered acids like 2-adamantane carboxylic acid require DMAP catalysis (5 mol%) and elevated temperatures (60°C), while acylation with Fmoc-Cl facilitates amino-protected intermediates for peptide-conjugate synthesis. Sulfonylation (e.g., with 2-naphthylsulfonyl chloride) introduces electron-withdrawing groups that modulate basicity (pKa shift from 9.2 → 7.8) [3] .
Advanced techniques include CuAAC click chemistry: the amine is converted to azide via diazotransfer (imidazole-1-sulfonyl azide), then coupled with alkynes to yield 1,2,3-triazoles. This introduces pharmacophores like triazolylmethyl groups while maintaining aqueous solubility (clog P < 2.0) [8] [9].
Table 3: Methanamine Functionalization Methods
Reaction Type | Reagents/Conditions | Application |
---|---|---|
Reductive Amination | RCHO, NaBH3CN, MeOH, 25°C, 2h | Alkyl chain extension |
Acylation | RCO2H, HATU, DIPEA, DMF, 25°C | Amide-linked bioactive motifs |
Sulfonylation | ArSO2Cl, pyridine, 0°C → 25°C | Basicity/pKa modulation |
CuAAC Click Chemistry | R-C≡CH, CuSO4/sodium ascorbate, H2O | Triazole-based conjugates |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0